(2-Iodo-benzyl)-isopropyl-amine

描述

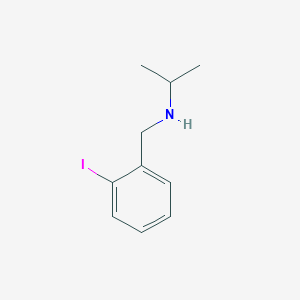

Structure

3D Structure

属性

IUPAC Name |

N-[(2-iodophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBRNDDHECCPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for 2 Iodo Benzyl Isopropyl Amine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (2-Iodo-benzyl)-isopropyl-amine, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and substitution pattern.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like iodine and nitrogen causing a downfield shift.

The aromatic region would display complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The proton ortho to the iodine atom is expected to be the most downfield, while the others will appear in a predictable pattern. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring would likely appear as a singlet, or if coupled to the N-H proton, a doublet. The isopropyl group will show a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern resulting from spin-spin coupling. docbrown.info The N-H proton of the secondary amine may appear as a broad singlet.

Expected ¹H NMR Data for this compound Predicted data based on analysis of similar structures like N-isopropylbenzylamine and 1-iodo-2-methylpropane. docbrown.infochemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.9 | Multiplet (m) | 4H |

| Benzyl (B1604629) (Ar-CH₂) | ~ 3.8 | Singlet (s) or Doublet (d) | 2H |

| Isopropyl (-CH(CH₃)₂) | ~ 2.9 | Septet (sept) | 1H |

| Amine (-NH-) | 1.0 - 2.5 | Broad Singlet (br s) | 1H |

| Isopropyl (-CH(CH₃)₂) | ~ 1.1 | Doublet (d) | 6H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected in the proton-decoupled spectrum, corresponding to the six unique aromatic carbons, the benzylic carbon, and the two carbons of the isopropyl group.

The carbon atom directly bonded to the iodine (C-I) will be significantly influenced by the "heavy atom effect," causing its signal to appear further upfield than might otherwise be expected. docbrown.info The other aromatic carbons will appear in the typical range of 120-145 ppm. The benzylic carbon (Ar-CH₂) will be found around 50-55 ppm, while the isopropyl carbons (-CH and -CH₃) will appear further upfield.

Expected ¹³C NMR Data for this compound Predicted data based on analysis of similar structures like N-isopropylbenzylamine and 2-iodopropane. docbrown.infonih.govchemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-I) | ~ 98 - 105 |

| Aromatic (C-H & C-C) | 127 - 142 |

| Benzyl (Ar-CH₂) | ~ 52 |

| Isopropyl (-CH(CH₃)₂) | ~ 49 |

| Isopropyl (-CH(CH₃)₂) | ~ 23 |

Multinuclear NMR Studies for Iodinated Organic Systems

While ¹H and ¹³C NMR are standard, multinuclear NMR can, in principle, probe other NMR-active nuclei. Iodine possesses one NMR-active nucleus, ¹²⁷I, which is 100% naturally abundant. huji.ac.il However, ¹²⁷I is a quadrupolar nucleus (spin > 1/2). In most organic molecules, the asymmetric electronic environment around the iodine atom leads to very efficient quadrupolar relaxation. huji.ac.il This results in extremely broad NMR signals, often on the order of megahertz, which are too wide to be detected by standard high-resolution NMR spectrometers. huji.ac.il Consequently, direct ¹²⁷I NMR spectroscopy is generally not a practical tool for the routine characterization of covalent iodinated organic compounds like this compound. Its application is typically limited to studies of highly symmetric ions, such as the iodide ion (I⁻) in solution. huji.ac.il

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrations include:

N-H Stretch: A moderate, single absorption band around 3300-3500 cm⁻¹ for the secondary amine. docbrown.info

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the benzyl and isopropyl groups appear just below 3000 cm⁻¹. docbrown.info

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-N Stretch: This vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. docbrown.info

C-I Stretch: The carbon-iodine bond vibration is expected at a low frequency, typically in the 485-610 cm⁻¹ range, which falls into the fingerprint region of the spectrum. docbrown.info

Expected IR Absorption Bands for this compound Data based on characteristic frequencies for functional groups and analysis of N-isopropylbenzylamine and 2-iodopropane. docbrown.infodocbrown.infonist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1020 - 1250 | Medium |

| C-I Stretch | 485 - 610 | Medium-Strong |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₄IN.

The calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. Common fragmentation pathways for this molecule would include the loss of the iodine atom (a very stable radical) and alpha-cleavage, where the bond between the benzylic carbon and the nitrogen atom breaks, often leading to a prominent fragment. docbrown.infonist.gov

Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Fragment Description |

| [M]⁺ | [C₁₀H₁₄IN]⁺ | 275.0222 | Molecular Ion |

| [M-I]⁺ | [C₁₀H₁₄N]⁺ | 148.1126 | Loss of Iodine atom |

| [M-C₃H₇]⁺ | [C₇H₇IN]⁺ | 231.9645 | Loss of Isopropyl group |

| [C₇H₆I]⁺ | [C₇H₆I]⁺ | 216.9565 | Benzyl fragment after cleavage |

| [C₈H₁₀]⁺ | [C₈H₁₀]⁺ | 106.0783 | Tropylium ion (rearranged from benzyl fragment) |

X-ray Crystallography for Solid-State Structure Determination

The structural elucidation of analogs through X-ray crystallography reveals key molecular features. For instance, studies on substituted benzylamines and iodinated aromatic compounds consistently show the influence of the substituent on the crystal packing and molecular geometry. In the case of this compound, the presence of a bulky iodine atom at the ortho position of the benzyl ring is expected to significantly influence the torsion angles between the phenyl ring and the isopropylamine (B41738) side chain. This steric hindrance can dictate the preferred conformation of the molecule in the crystalline state.

Crystallographic data for a range of related compounds, including benzylammonium salts and substituted benzylamines, have been determined, providing a basis for understanding the structural characteristics of this compound. For example, the crystal structures of benzylammonium phenylacetate (B1230308) and its hydrate (B1144303) have been solved, revealing details about the hydrogen bonding and hydrophobic interactions that govern their packing. nih.gov Similarly, the analysis of various N-substituted benzylamines provides a platform for predicting the solid-state behavior of the target compound. mdpi.comrsc.orgnih.gov

The table below presents representative crystallographic data for analogous compounds, illustrating the typical parameters determined by X-ray diffraction.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Benzylammonium phenylacetate | Monoclinic | C2/c | 24.3 | 5.9 | 19.8 | 90 | 113.8 | 90 | 8 |

| Benzylammonium phenylacetate hydrate | Monoclinic | P2₁/n | 10.1 | 14.9 | 10.3 | 90 | 108.3 | 90 | 4 |

| 2,2'-Bi(1,2,3,4-tetrahydroquinazoline) | Monoclinic | P2₁/c | 8.9 | 11.2 | 13.5 | 90 | 108.9 | 90 | 4 |

| 2-Cyanoguanidinophenytoin | Monoclinic | P2₁/c | 10.4 | 15.1 | 9.8 | 90 | 98.7 | 90 | 4 |

This data is sourced from published crystallographic studies of analogous compounds and is intended to be representative. nih.govrsc.orgnih.gov

Elucidation of Intermolecular Interactions and Crystal Packing

A key intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks, significantly influencing the crystal's melting point, solubility, and other physical characteristics. In the crystal structures of benzylammonium salts, for example, N—H···O hydrogen bonds are a dominant feature, creating hydrophilic channels within the crystal lattice. nih.gov

Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. In iodo-substituted imidazole (B134444) derivatives, strong C—I···N halogen bonds have been observed to dominate the intermolecular interactions, playing a crucial role in the formation of the three-dimensional structure. researchgate.net It is highly probable that similar C—I···N or C—I···π interactions contribute to the crystal packing of this compound.

The aromatic phenyl ring and the aliphatic isopropyl group also contribute to the crystal packing through weaker but cumulative van der Waals forces and C-H···π interactions. In many benzylamine (B48309) derivatives, the benzyl moieties arrange to form hydrophobic layers, with the aromatic rings often adopting edge-to-face or parallel-displaced arrangements to maximize attractive π-π stacking interactions. nih.gov The interplay between these various intermolecular forces results in a complex and unique three-dimensional crystal lattice. The study of different polymorphs of related compounds has shown that subtle changes in molecular conformation can lead to different intermolecular interaction patterns and, consequently, different crystal packing arrangements. nih.gov

The following table summarizes the types of intermolecular interactions observed in analogs of this compound and their potential impact on the crystal structure.

| Interaction Type | Donor/Acceptor Groups | Significance in Crystal Packing |

| Hydrogen Bonding | N-H (donor), N (acceptor) | Formation of chains, sheets, or networks; a primary determinant of the overall crystal architecture. nih.gov |

| Halogen Bonding | C-I (donor), N or π-system (acceptor) | Directional interactions that can significantly influence molecular assembly and lead to specific supramolecular synthons. researchgate.net |

| π-π Stacking | Phenyl rings | Contributes to the stabilization of the crystal lattice through parallel or offset stacking of aromatic rings. nih.gov |

| C-H···π Interactions | C-H bonds and phenyl rings | Weaker interactions that fine-tune the crystal packing and contribute to the overall stability. nih.gov |

| van der Waals Forces | All atoms | Non-specific attractive and repulsive forces that collectively influence the density and cohesion of the crystal. |

Applications in Advanced Organic Synthesis

(2-Iodo-benzyl)-isopropyl-amine as a Versatile Synthetic Building Block

This compound, with its distinct molecular architecture featuring an ortho-iodinated phenyl ring and a secondary isopropylamine (B41738) side chain, serves as a highly versatile building block in the field of organic synthesis. The presence of multiple reactive sites within the molecule allows for a variety of chemical transformations, making it a valuable starting material for the construction of more elaborate chemical structures.

Precursor for Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the synthesis of complex organic molecules. Its structure is amenable to a range of chemical reactions, including oxidation, reduction, and substitution, which allows for its incorporation into larger, more intricate molecular frameworks. The iodine atom can be readily substituted with other functional groups through nucleophilic substitution reactions, or it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. nih.gov

Furthermore, the secondary amine functionality can be engaged in reactions typical of amines, such as acylation, alkylation, and condensation. The compound can be oxidized to form the corresponding ketones or aldehydes, or the iodine atom can be removed via reduction to yield benzyl-isopropylamine. This diverse reactivity profile underscores its importance as a foundational element in multistep synthetic sequences aimed at producing complex target molecules.

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both an aryl iodide and a secondary amine, makes it an ideal scaffold for the synthesis of nitrogen-containing heterocyclic compounds. This structure is particularly well-suited for intramolecular cyclization reactions, where the two reactive groups are brought together to form a new ring system.

Although direct examples involving this compound are not extensively documented in readily available literature, its structure is analogous to precursors used in well-established palladium-catalyzed reactions for heterocycle formation. nih.govmit.edu For instance, intramolecular Buchwald-Hartwig amination, a powerful method for forming C-N bonds, could be employed to cyclize the molecule, leading to the formation of a five- or six-membered heterocyclic ring fused to the benzene (B151609) ring. Such transformations are crucial in synthesizing pharmacologically relevant structures like indoles and benzimidazoles. nih.gov Similarly, transition-metal-free intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from precursors like 2-nitrobenzyl alcohol and benzylamine (B48309), highlighting the utility of ortho-substituted benzylamines in building complex heterocyclic systems. nih.govrsc.orgresearchgate.net The strategic placement of the iodo group and the amine functionality provides a convergent approach to building molecular complexity, making it a promising substrate for constructing diverse heterocyclic libraries. st-andrews.ac.ukgla.ac.uk

Catalytic Roles of Related Iodinated Organic Compounds

While this compound is primarily used as a structural building block, the broader class of iodinated organic compounds has gained significant prominence for its catalytic activities, offering environmentally benign alternatives to traditional metal-based catalysts.

Organocatalysis in Redox Reactions (e.g., Alcohol Oxidation)

Hypervalent iodine compounds, which contain iodine in a higher oxidation state (typically +3 or +5), have emerged as powerful organocatalysts for a variety of oxidative transformations, most notably the oxidation of alcohols to aldehydes and ketones. st-andrews.ac.ukresearchgate.net These reagents are prized for their mild reaction conditions, high chemoselectivity, and reduced environmental impact compared to heavy metal oxidants. researchgate.netst-andrews.ac.uk The oxidation of alcohols is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. researchgate.net

Several hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have been developed and are widely used. st-andrews.ac.uk More recently, the focus has shifted towards developing catalytic systems where a simpler aryl iodide is oxidized in situ to the active hypervalent species by a stoichiometric terminal oxidant like Oxone®, peroxyacids, or even molecular oxygen. nih.govresearchgate.net This catalytic approach minimizes the amount of iodine-containing waste. Iodine itself can also act as an effective redox catalyst for alcohol oxidation, often in the presence of a co-oxidant. nih.govnih.gov

| Catalyst/Pre-catalyst | Stoichiometric Oxidant | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | None (stoichiometric reagent) | Alcohol to Aldehyde/Ketone | Highly selective, but has low solubility in common solvents. | st-andrews.ac.uk |

| Dess-Martin Periodinane (DMP) | None (stoichiometric reagent) | Alcohol to Aldehyde/Ketone | Good solubility, mild conditions, but generates significant waste. | st-andrews.ac.uk |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | Oxone® | Primary/Secondary Alcohol Oxidation | Eco-friendly protocol at room temperature. | researchgate.net |

| 2-tert-Butylsulfonyl-iodobenzene | n-Butyraldehyde / CoCl₂·6H₂O / O₂ | Aerobic Oxidation of Secondary Alcohols | Utilizes air as the ultimate oxidant. | researchgate.net |

| Molecular Iodine (I₂) | Potassium Carbonate / H₂O | Alcohol to Aldehyde/Ketone | Green, mild, and inexpensive system under anaerobic conditions in water. | nih.gov |

| Solid Phase Hypervalent Iodine Catalyst | nBu₄HSO₅ | Continuous Flow Oxidation of Alcohols | Sustainable, metal-free method; catalyst is reusable. | rsc.org |

Ligand Design for Transition Metal Catalysis

The iodide atom in organoiodine compounds, and the iodide ion itself, play a significant role in transition metal catalysis. Iodide is considered a "soft" ligand that binds strongly to soft, low-oxidation-state transition metals like palladium, which are common in catalytic cycles. gla.ac.uk This strong binding can prevent the precipitation of the metal, keeping the catalyst active in the reaction mixture. gla.ac.uk The unique properties of iodide allow it to accelerate various steps in a catalytic cycle, including oxidative addition and reductive elimination, by increasing the nucleophilicity of the metal center. gla.ac.uk

In modern catalysis, complex organic molecules are often designed to act as ligands that precisely control the reactivity and selectivity of a metal center. While not a ligand itself, the aryl iodide moiety of compounds like this compound is a key reactant in many ligand-driven, palladium-catalyzed cross-coupling reactions. mdpi.com The development of highly effective phosphine (B1218219) ligands, such as Xantphos, and N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of aryl iodides with a vast array of partners. mdpi.comdntb.gov.ua These ligands stabilize the catalytically active palladium species and facilitate the crucial bond-forming steps, allowing for the construction of complex molecules under mild conditions. dntb.gov.uarsc.org

Development of Chiral Auxiliaries and Resolution Agents with Related Amines

Chiral amines are indispensable tools in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. nih.gov They are widely used as chiral resolving agents, chiral auxiliaries, and as building blocks for the synthesis of chiral ligands and catalysts. nih.gov

The process of chiral resolution is a common method for separating a racemic mixture (a 50:50 mixture of two enantiomers). mit.edu This is often achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as a chiral amine. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization. mit.edu After separation, the chiral resolving agent is cleaved off, yielding the pure enantiomers of the original molecule. mit.edu

Furthermore, chiral amines can be incorporated into a substrate molecule to act as a chiral auxiliary. The auxiliary directs a subsequent chemical reaction to occur stereoselectively, favoring the formation of one diastereomer over the other. After the reaction, the auxiliary is removed, leaving behind an enantioenriched product. This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of complex, optically active molecules like pharmaceuticals. nih.gov

| Application | Description | Example Mechanism | Reference |

|---|---|---|---|

| Chiral Resolving Agent | Separates racemic mixtures by forming diastereomeric salts that have different solubilities. | A racemic carboxylic acid reacts with a chiral amine (e.g., (R)-1-phenylethylamine) to form two diastereomeric salts, (R,R) and (S,R), which are then separated by crystallization. | nih.govmit.edu |

| Chiral Auxiliary | Temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. It is removed after the desired transformation. | A chiral amine is converted into an amide with an achiral acyl group. The chiral environment around the amide then directs an alkylation reaction to occur on one face of the molecule. | nih.gov |

| Chiral Building Block | Used as a starting material that already contains a defined stereocenter, which is carried through the synthetic sequence. | (S)-2-amino-3-methylbutane is used as a key component in the synthesis of the drug BPDZ-44. | |

| Chiral Ligand/Catalyst | A chiral amine or a derivative is used to create a chiral environment around a metal catalyst, inducing enantioselectivity in a catalyzed reaction. | Chiral phosphoramidites, synthesized from chiral amines, are used as ligands in copper-catalyzed conjugate additions. | nih.gov |

Synthesis of Bioactive Compounds and Specialty Chemicals

Synthesis of Bioactive Compounds and Specialty Chemicals

This compound is a key precursor in the synthesis of various specialty chemicals and has been investigated for its potential in creating compounds with specific biological activities. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of derivative compounds to biological targets.

Table 1: Reactions and Applications of this compound

| Reaction Type | Reagents | Products | Application |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | Benzyl (B1604629) ketones or aldehydes | Synthesis of complex organic molecules |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) | Benzyl-isopropylamine | Creation of reduced benzyl derivatives |

| Substitution | Sodium hydroxide (B78521) (NaOH), Ammonia (B1221849) (NH3) | Substituted benzyl derivatives | Introduction of new functional groups |

This table summarizes the types of reactions this compound can undergo, the common reagents used, the resulting products, and their general applications in organic synthesis.

Alkaloid Synthesis Intermediates

While direct evidence of this compound's use as an intermediate in the synthesis of specific, named alkaloids from the provided search results is limited, its structural motifs are found in various classes of alkaloids. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov Many alkaloids possess potent physiological effects and are used as pharmaceuticals.

The benzylamine substructure is a key component of benzylisoquinoline alkaloids, a large and diverse group of alkaloids with a wide range of biological activities. rsc.org The synthesis of these complex molecules often involves the coupling of a benzylamine derivative with another aromatic ring system. The iodo-substituted aromatic ring of this compound makes it a suitable candidate for such coupling reactions, which are fundamental to constructing the core structure of these alkaloids.

Precursors for Advanced Pharmaceutical Intermediates

The chemical reactivity of this compound makes it a valuable precursor for advanced pharmaceutical intermediates. Its ability to participate in cross-coupling reactions, such as Suzuki or Ullmann reactions, allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential transformations in the synthesis of many pharmaceutical agents. The introduction of various substituents onto the aromatic ring via these coupling reactions can significantly alter the pharmacological properties of the resulting molecules.

Research into related iodo-substituted benzamide (B126) compounds has shown their utility as catalysts in oxidation reactions, a common transformation in pharmaceutical synthesis. nih.gov This suggests that the iodo-functionality of this compound could be similarly exploited in the development of novel synthetic methodologies for producing pharmaceutical intermediates.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Iodo-benzyl)-isopropyl-amine, and how can reaction conditions be systematically optimized?

- Methodology : Use retrosynthetic analysis tools like Pistachio, Reaxys, or BKMS_METABOLIC databases to identify feasible precursors (e.g., 2-iodobenzyl halides and isopropylamine derivatives). Employ template-based scoring to prioritize routes with high plausibility (>0.01 threshold) and validate via small-scale trials. Optimize parameters (solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and iodine coupling patterns. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (via SHELX refinement ) is recommended for resolving stereochemical ambiguities in crystalline forms.

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodology : For pressor or cardiovascular activity studies, employ isolated tissue preparations (e.g., rat aorta rings) with dose-response curves. Include controls for nonspecific interactions (e.g., α-adrenergic receptor blockers) and validate results against known agonists/antagonists. Use PubChem bioactivity data as a reference for hypothesis-driven assay design .

Advanced Research Questions

Q. How do computational methods predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model charge distribution, frontier molecular orbitals, and iodine’s inductive effects. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

- Methodology : Apply iterative validation cycles:

Re-examine computational parameters (e.g., solvent models in Gaussian simulations ).

Conduct kinetic studies (e.g., Arrhenius plots) to identify unaccounted transition states.

Cross-reference with crystallographic data (SHELXL-refined structures ) to assess steric effects.

- Example: Discrepancies in nucleophilic substitution rates may arise from solvent polarity mismatches in simulations .

Q. How can structure-activity relationship (SAR) studies elucidate substituent effects on pharmacological profiles?

- Methodology : Synthesize analogs (e.g., replacing iodine with bromine or modifying the isopropyl group) and compare binding affinities using radioligand assays. Pair with molecular docking (AutoDock Vina) to map interactions with target receptors. Use statistical tools (e.g., partial least squares regression) to correlate structural descriptors with activity .

Q. What in silico approaches predict metabolic stability and degradation pathways?

- Methodology : Leverage PISTACHIO_RINGBREAKER and REAXYS_BIOCATALYSIS databases to simulate hepatic metabolism. Train machine learning models on known amine derivatives’ metabolic half-lives, incorporating descriptors like logP and topological polar surface area (TPSA) .

Data Analysis & Reporting

Q. How should researchers handle conflicting crystallographic data during refinement?

- Methodology : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate with residual density maps and Hamilton R-factor tests. Cross-check with spectroscopic data to confirm bond lengths/angles .

Q. What frameworks are recommended for interpreting contradictory bioassay results?

- Methodology : Apply mediation analysis (e.g., bootstrapping in structural equation modeling) to test if confounding variables (e.g., solvent polarity, cell line variability) explain discrepancies. Report effect sizes with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。